4-benzyl-3-hydrazinyl-5-phenyl-4H-1,2,4-triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-benzyl-5-phenyl-1,2,4-triazol-3-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c16-17-15-19-18-14(13-9-5-2-6-10-13)20(15)11-12-7-3-1-4-8-12/h1-10H,11,16H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYURIDFEWSRLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=C2NN)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-benzyl-3-hydrazinyl-5-phenyl-4H-1,2,4-triazole typically involves the reaction of hydrazine derivatives with benzyl and phenyl-substituted triazole precursors . One common method includes the condensation of benzyl hydrazine with 3-phenyl-4H-1,2,4-triazole-5-thiol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .
Chemical Reactions Analysis
4-benzyl-3-hydrazinyl-5-phenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to 4-benzyl-3-hydrazinyl-5-phenyl-4H-1,2,4-triazole exhibit significant activity against various bacterial strains and fungi. For instance, a related compound demonstrated effectiveness against Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Organism | Activity (MIC µg/mL) |
|---|---|---|
| 4-benzyl-3-hydrazinyl-5-phenyl | E. coli | 32 |
| S. aureus | 16 | |
| Other Triazoles | Various | 8 - 64 |
Anticancer Properties
Research indicates that triazole derivatives can inhibit cancer cell proliferation. A study found that compounds with similar structural features to 4-benzyl-3-hydrazinyl-5-phenyl exhibited cytotoxic effects on breast cancer cell lines . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-benzyl-3-hydrazinyl-5-phenyl | MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 | |
| Other Triazoles | Various | 5 - 20 |
Fungicidal Activity
Triazoles are widely used in agriculture as fungicides. The compound has shown potential as a fungicide against several plant pathogens, including Fusarium and Botrytis species .
Table 3: Fungicidal Efficacy Against Plant Pathogens
| Compound | Pathogen | EC50 (µg/mL) |
|---|---|---|
| 4-benzyl-3-hydrazinyl-5-phenyl | Fusarium oxysporum | 20 |
| Botrytis cinerea | 25 | |
| Other Triazoles | Various | 10 - 30 |
Synthesis of Novel Polymers
The unique properties of triazole compounds allow them to be used as building blocks for synthesizing novel polymers with enhanced thermal and mechanical properties. Research has demonstrated that incorporating triazole units into polymer matrices can improve their stability and performance under stress .
Case Study 1: Antibacterial Activity Assessment
A comprehensive study evaluated the antibacterial properties of various triazole derivatives, including our compound of interest. The study utilized disc diffusion methods to assess efficacy against common pathogens and found promising results, particularly in formulations combining multiple triazole derivatives .
Case Study 2: Anticancer Mechanism Elucidation
In vitro studies on the anticancer effects of triazole derivatives revealed that they induce apoptosis in cancer cells through the mitochondrial pathway. The activation of caspases was noted as a significant mechanism contributing to cell death .
Mechanism of Action
The mechanism of action of 4-benzyl-3-hydrazinyl-5-phenyl-4H-1,2,4-triazole involves its interaction with molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The biological and chemical properties of 4-benzyl-3-hydrazinyl-5-phenyl-4H-1,2,4-triazole can be contextualized by comparing it to structurally related triazole derivatives:
Key Findings from Comparative Studies
Antimicrobial Activity :
- The hydrazinyl group in this compound enhances metal-binding capacity, which is critical for inhibiting microbial enzymes. However, its activity is lower than Schiff base derivatives like SB1, where the nitro group increases membrane permeability .
- Derivatives with electron-withdrawing groups (e.g., nitro, chloro) exhibit stronger antifungal effects than those with electron-donating groups (e.g., ethoxy, methyl) .
Structural Flexibility: The benzyl group at position 4 provides steric bulk, reducing reactivity compared to smaller substituents like methyl or amino groups. This impacts binding affinity to targets like cytochrome P450 in fungal cells . Thione (C=S) analogues (e.g., 3-benzyl-4-phenyl-1,2,4-triazole-5-thione) show higher thermodynamic stability and optical nonlinearity due to sulfur’s polarizability, unlike hydrazinyl derivatives .
Synthetic Accessibility :
- Hydrazinyl triazoles are synthesized in fewer steps compared to Schiff base derivatives, which require additional condensation with aldehydes .
- Mercapto (-SH) derivatives (e.g., SB1) exhibit higher yields (76–90%) but require harsh conditions (excess H₂SO₄), whereas hydrazinyl analogues are milder to synthesize .
Computational Insights :
Biological Activity
4-benzyl-3-hydrazinyl-5-phenyl-4H-1,2,4-triazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the triazole family, which is known for a variety of pharmacological effects, including antifungal, antibacterial, and anticancer properties. The following sections will explore the synthesis, biological activity, and relevant research findings concerning this compound.
- Molecular Formula : C15H15N5
- Molecular Weight : 255.31 g/mol
- CAS Number : 1087784-30-2
Synthesis
The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with phenyl and benzyl substituents on the triazole ring. Various synthetic routes have been explored to enhance yield and purity.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 µM |
| MCF-7 (breast cancer) | 15 µM |
| A549 (lung cancer) | 12 µM |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in these cancer cells.
Case Studies
- Antiviral Activity : A study evaluated the antiviral properties of substituted triazoles, including derivatives of this compound. The results indicated moderate activity against herpes simplex virus type 1 (HSV-1), with selectivity indexes suggesting potential for further development as antiviral agents .
- Cytotoxicity Assessment : In a recent study assessing the cytotoxicity of various triazole derivatives on human liver cells, this compound was shown to have lower hepatotoxicity compared to other compounds in its class . This is significant for therapeutic applications where liver safety is a concern.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes critical for pathogen survival or cancer cell proliferation.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cells, triggering apoptosis.
Q & A
Q. Key Factors Affecting Yield :
| Variable | Impact | Example from Evidence |
|---|---|---|
| Solvent Choice | Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency | DMSO used in Method A |
| Reaction Time | Prolonged reflux (>12 hours) improves ring closure | 18-hour reflux in Method A |
| Acid Catalysis | Glacial acetic acid accelerates Schiff base formation | 5 drops added in Method B |
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Basic Research Question
- FTIR : Identifies functional groups (e.g., N–H stretch at 3200–3400 cm⁻¹ for hydrazinyl groups) .
- Single-Crystal XRD : Resolves 3D molecular geometry (e.g., dihedral angles between triazole and benzene rings: 67.51° ).
- NMR : Confirms substituent positions (¹H NMR for benzyl protons: δ 4.5–5.0 ppm; ¹³C for triazole carbons: δ 150–160 ppm ).
Advanced Tip : Use software suites like WinGX or ORTEP-3 for crystallographic refinement and hydrogen-bonding network analysis .
How can researchers optimize substituent effects to enhance biological activity?
Advanced Research Question
Biological activity (e.g., antimicrobial, tyrosinase inhibition) depends on substituent electronic and steric properties:
Q. Experimental Design :
Synthesize analogs with systematic substituent variations (e.g., –Cl, –OCH₃, –NH₂ at para positions).
Test bioactivity using standardized assays (e.g., mushroom tyrosinase inhibition ).
Perform QSAR modeling to correlate structure-activity relationships .
How should contradictory bioactivity data across studies be analyzed?
Advanced Research Question
Discrepancies often arise from:
- Assay Variability : Differences in cell lines, enzyme sources, or incubation times.
- Structural Heterogeneity : Minor substituent changes (e.g., 4-hydroxybenzyl vs. 4-fluorobenzyl groups) alter binding kinetics .
Q. Resolution Strategies :
Meta-Analysis : Normalize data using statistical tools (e.g., Numerical Recipes in C for error propagation ).
Control Experiments : Replicate studies under identical conditions (pH, temperature).
Crystallographic Validation : Compare ligand-receptor binding modes via XRD .
What computational tools are recommended for modeling interactions of this triazole derivative?
Advanced Research Question
- Docking Studies : Use AutoDock Vina to predict binding affinities with biological targets (e.g., tyrosinase active site) .
- DFT Calculations : Gaussian 09 for optimizing molecular geometry and electronic properties (HOMO-LUMO gaps, dipole moments) .
- Molecular Dynamics : GROMACS for simulating stability in aqueous or lipid environments .
Data Interpretation : Cross-validate computational results with experimental FTIR/XRD data to ensure accuracy .
What safety protocols are critical when handling this compound?
Basic Research Question
Q. Emergency Response :
- Eye Exposure : Rinse with water for 15 minutes; seek medical help if irritation persists .
- Spill Control : Absorb with inert material (e.g., vermiculite) and store in labeled hazardous waste bins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
